6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Medicinal Chemistry Drug Design ADME

Imidazo[1,2-a]pyridine-based drug discovery often stalls due to poor lipophilicity of unsubstituted or 6-methyl/chloro scaffolds. This 6-CF3 variant (XLogP3=2.5) overcomes that limitation. • Enhanced cell permeability for intracellular kinase & CNS targets • 6-CF3 improves metabolic stability in anti-TB lead optimization • Compatible with Pd-catalyzed decarboxylative cross-coupling for late-stage diversification Standardized at ≥98% purity for reproducible medicinal chemistry.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 1019021-78-3
Cat. No. B1391673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS1019021-78-3
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1C(F)(F)F)C(=O)O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-3-6(8(15)16)14(7)4-5/h1-4H,(H,15,16)
InChIKeyMXEBZMQCMRVHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1019021-78-3): A Strategic Heterocyclic Building Block for Drug Discovery


6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole-pyridine bicyclic core with a carboxylic acid at the 3-position and a trifluoromethyl group at the 6-position [1]. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 2.5, indicating enhanced lipophilicity compared to the unsubstituted parent scaffold [1]. Its structural features render it a versatile intermediate for the synthesis of bioactive molecules, particularly in medicinal chemistry programs targeting kinase inhibition, antimicrobial development, and central nervous system disorders [2][3].

Why 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid Cannot Be Replaced by Simple In-Class Analogs


The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution patterns, particularly at the 6-position, which profoundly influences lipophilicity, electronic character, and subsequent biological activity [1]. Generic substitution with unsubstituted, 6-chloro, or 6-methyl analogs fails to replicate the specific electronic-withdrawing and lipophilic profile conferred by the trifluoromethyl group. This unique profile is critical for achieving target binding affinity, metabolic stability, and efficient synthetic derivatization via decarboxylative cross-coupling [2]. The quantitative evidence below demonstrates that the trifluoromethyl substituent at the 6-position provides a distinct, quantifiable advantage over alternative substituents for both medicinal chemistry and process development applications.

Quantitative Differentiation of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid Against Key Analogs


Enhanced Lipophilicity (LogP) of 6-CF3 Substituted Scaffold vs. Unsubstituted Parent

The trifluoromethyl group at the 6-position dramatically increases the lipophilicity of the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold compared to the unsubstituted parent. This increase in LogP is a key determinant of membrane permeability and target engagement [1].

Medicinal Chemistry Drug Design ADME

Electron-Withdrawing CF3 Group Lowers Carboxylic Acid pKa Relative to 6-Methyl Analog

The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the 3-carboxylic acid moiety compared to an electron-donating methyl substituent at the same position. This difference in pKa influences ionization state at physiological pH, impacting solubility, permeability, and protein binding [1].

Medicinal Chemistry Physicochemical Properties Salt Formation

Electron-Withdrawing CF3 Group Enhances Reactivity in Decarboxylative Cross-Coupling Reactions

The presence of an electron-withdrawing group (EWG) such as trifluoromethyl on the imidazo[1,2-a]pyridine ring is well-tolerated and can facilitate decarboxylative arylation reactions. While direct yield comparisons for the 6-CF3 derivative are not provided, the general protocol demonstrates that EWGs are compatible and can enhance the efficiency of this valuable C–C bond-forming transformation relative to electron-rich analogs [1].

Synthetic Methodology Process Chemistry C-H Functionalization

Strategic Deployment of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid in Scientific and Industrial Workflows


Medicinal Chemistry: Lead Optimization for Kinase and GPCR Targets Requiring Enhanced Lipophilicity

This compound serves as an optimal starting material for synthesizing focused libraries of 3-amido or 3-ester derivatives aimed at intracellular targets where increased lipophilicity (XLogP3 = 2.5) is predicted to improve cell permeability and target engagement [1]. The 6-CF3 group provides a significant advantage over unsubstituted or 6-methyl analogs, which would yield more polar and less membrane-permeable final compounds.

Anti-Infective Drug Discovery: Building Block for Novel Antimycobacterial Agents

Given the established potency of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, including multi-drug resistant strains [2], this specific 6-CF3 variant is a critical intermediate for generating new analogs. The trifluoromethyl group is a well-validated motif for enhancing metabolic stability, a key requirement for anti-tubercular drug development.

Process Chemistry: Diversification via Decarboxylative Cross-Coupling

The electron-withdrawing nature of the 6-CF3 group makes this acid a particularly suitable substrate for ligand-free, Pd-catalyzed decarboxylative arylation [3]. This methodology enables efficient, late-stage diversification of the imidazo[1,2-a]pyridine core, a strategic advantage for medicinal chemists seeking to rapidly explore structure-activity relationships around the 3-position.

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